3-((4-(Dimethylamino)phenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a cyclohexenone ring, which is a six-membered ring with one double bond and a ketone functional group. The molecule also has a dimethylamino group attached to a phenyl ring, which could potentially participate in various chemical reactions due to the presence of the nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexenone ring and the attachment of the dimethylamino phenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The double bond in the cyclohexenone ring could potentially undergo addition reactions, while the dimethylamino group might participate in nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents. The compound’s reactivity, stability, and other properties could be predicted using computational chemistry methods .Scientific Research Applications
Peptide Synthesis
A foundational application of related compounds, such as dimedone derivatives, is in the realm of peptide synthesis. Dimedone (5,5-Dimethylcyclohexane-1,3-dione) has been used as a protecting agent for amino groups during peptide synthesis. This technique allows for the production of optically pure enamine derivatives from amino acid esters. The significance of this approach lies in its efficiency and precision in peptide construction, highlighting the potential utility of similar compounds in facilitating complex biochemical syntheses (Halpern & James, 1964).
Antimicrobial Activity
Another significant area of application is in the development of novel antimicrobial agents. Compounds structurally related to the subject chemical have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have found that certain derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The effectiveness of these compounds suggests a promising avenue for the development of new antimicrobial treatments, addressing the growing concern of antibiotic resistance (Ghorab et al., 2017).
Analytical Chemistry
In the field of analytical chemistry, related compounds have been utilized as fluorescent probes for detecting metal ions and amino acids in aqueous solutions. The ability of these probes to selectively and sensitively identify specific ions or molecules is crucial for environmental monitoring, medical diagnostics, and biochemical research. Such applications underscore the importance of understanding the chemical properties and reactivities of these compounds for developing advanced analytical tools (Guo et al., 2014).
Material Science
The study of polyaniline models, which share functional groups with the chemical of interest, has provided insights into the intermolecular electron transfer processes. These findings have implications for the design and development of conductive materials and electronic devices. Understanding the electron transfer mechanisms at the molecular level can lead to innovations in energy storage, sensors, and nanotechnology (Lokshin et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-bromo-3-[4-(dimethylamino)anilino]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c1-16(2)9-13(15(17)14(20)10-16)18-11-5-7-12(8-6-11)19(3)4/h5-8,18H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFLMJZZVMOYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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